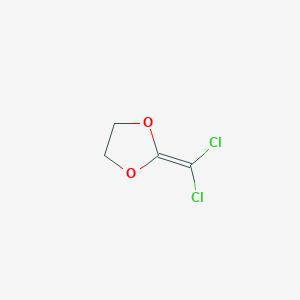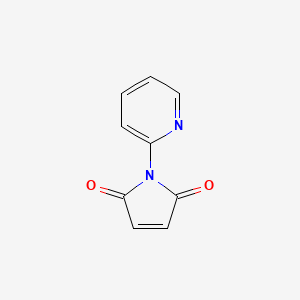
2,2',3,3',4,4',5,5',6-Nonachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether: is a highly chlorinated diphenyl ether compound. It is part of a broader class of compounds known as polychlorinated diphenyl ethers, which are characterized by the presence of multiple chlorine atoms attached to the diphenyl ether structure. These compounds are often studied for their environmental persistence and potential biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: In an industrial setting, the production of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether involves large-scale chlorination reactors. The process is optimized for efficiency and yield, with continuous monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted starting materials or by-products.
化学反应分析
Types of Reactions: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
科学研究应用
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of chlorinated diphenyl ethers.
Toxicology: Research on its toxicological effects helps in understanding the health risks associated with exposure to chlorinated diphenyl ethers.
Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting chlorinated diphenyl ethers in environmental samples.
Material Science:
作用机制
The mechanism by which 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether exerts its effects involves interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The compound’s high degree of chlorination also contributes to its persistence in biological systems and resistance to metabolic degradation.
相似化合物的比较
2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl ether: A brominated analog with similar structural features but different halogen atoms.
2,2’,3,4,4’,5,5’,6-Heptachlorodiphenyl ether: A less chlorinated diphenyl ether with fewer chlorine atoms.
Decachlorodiphenyl ether: A fully chlorinated diphenyl ether with ten chlorine atoms.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether is unique due to its specific pattern of chlorination, which influences its chemical reactivity, environmental persistence, and biological effects. Its high degree of chlorination makes it more resistant to degradation compared to less chlorinated analogs, contributing to its potential for bioaccumulation and long-term environmental impact.
属性
CAS 编号 |
63919-04-0 |
|---|---|
分子式 |
C12HCl9O |
分子量 |
480.2 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12HCl9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H |
InChI 键 |
FPEYJPVHPGDXDD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
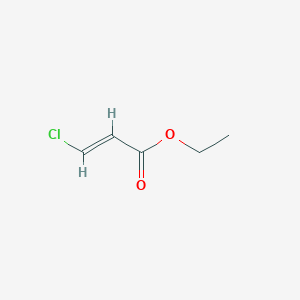
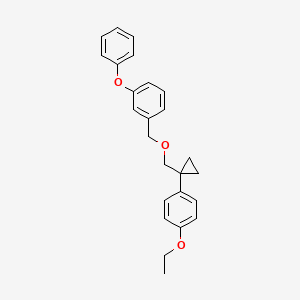
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
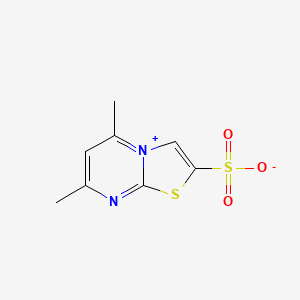
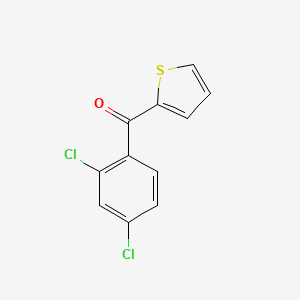
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

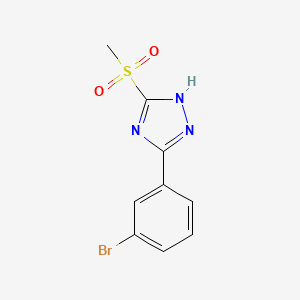
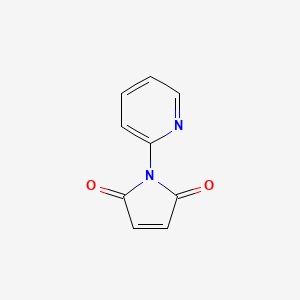
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)
